

Application Notes and Protocols: HIV-1 Protease-IN-2

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Compound of Interest		
Compound Name:	HIV-1 protease-IN-2	
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These application notes provide a comprehensive overview of the experimental protocols for the characterization of **HIV-1** protease-IN-2, a potent inhibitor of HIV-1 protease.[1] This document includes detailed methodologies for key biochemical and cellular assays, a summary of quantitative data, and visualizations of relevant pathways and workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[2][3] It is a retroviral aspartyl protease responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of infectious virions.[2][3][4] Inhibition of HIV-1 protease prevents the formation of mature viral particles, thus halting viral replication.[5][6] HIV-1 protease inhibitors are a class of antiretroviral drugs that bind to the active site of the enzyme, blocking its function.[5][6][7] **HIV-1 protease-IN-2** has been identified as a potent inhibitor of this enzyme, demonstrating activity against both wild-type and darunavir (DRV)-resistant HIV-1 variants.[1]

Mechanism of Action

HIV-1 protease is a homodimeric enzyme, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[2][8] The enzyme functions by hydrolyzing peptide bonds within the viral polyproteins.[2][3] HIV-1 protease inhibitors, including presumably **HIV-1**

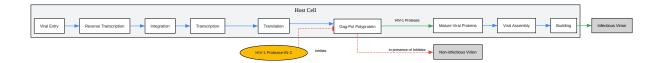




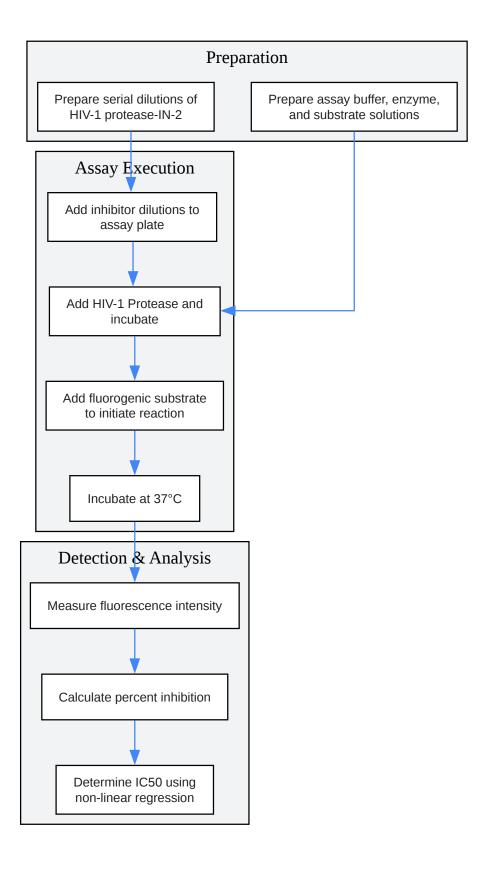


protease-IN-2, are designed to mimic the transition state of the substrate, binding with high affinity to the active site and preventing the cleavage of the natural substrates.[7] By blocking the protease, these inhibitors lead to the production of immature, non-infectious viral particles. [6]

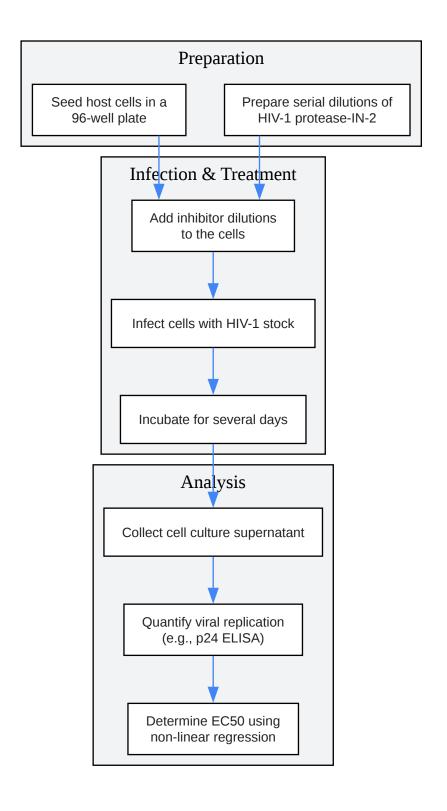












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